molecular formula C24H22O5S B14448549 Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate CAS No. 77102-63-7

Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate

Cat. No.: B14448549
CAS No.: 77102-63-7
M. Wt: 422.5 g/mol
InChI Key: NQSFAIPCADCTSB-UHFFFAOYSA-N
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Description

Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a benzenesulfonyl group, a diphenylmethoxy group, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate typically involves the reaction of benzenesulfonyl chloride with ethyl 2-(diphenylmethoxy)acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is typically isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(p-toluenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate: Similar structure but with a p-toluenesulfonyl group instead of a benzenesulfonyl group.

    Ethyl 3-(methanesulfonyl)-2-(diphenylmethoxy)prop-2-enoate: Contains a methanesulfonyl group instead of a benzenesulfonyl group.

Uniqueness

Ethyl 3-(benzenesulfonyl)-2-(diphenylmethoxy)prop-2-enoate is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the benzenesulfonyl and diphenylmethoxy groups makes this compound distinct from other sulfonyl esters.

Properties

CAS No.

77102-63-7

Molecular Formula

C24H22O5S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-2-benzhydryloxyprop-2-enoate

InChI

InChI=1S/C24H22O5S/c1-2-28-24(25)22(18-30(26,27)21-16-10-5-11-17-21)29-23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3

InChI Key

NQSFAIPCADCTSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CS(=O)(=O)C1=CC=CC=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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